molecular formula C₆₂H₈₈CoN₁₄O₁₆P B058072 Nitritocobalamin CAS No. 20623-13-6

Nitritocobalamin

Cat. No.: B058072
CAS No.: 20623-13-6
M. Wt: 1375.4 g/mol
InChI Key: UUWYBLVKLIHDAU-UHFFFAOYSA-K
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Description

Nitritocobalamin is a derivative of Vitamin B12, where a nitro group is attached to the central cobalt atom.

Mechanism of Action

Target of Action

Nitritocobalamin, also known as Nitrocobalamin, is a form of Vitamin B12 . The primary targets of this compound are enzymes such as methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in DNA synthesis and cellular energy production .

Mode of Action

This compound interacts with its targets in a complex manner. It has been proposed that under the influence of ascorbic acid, this compound is reduced to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form Nitroxylcobalamin .

Biochemical Pathways

This compound is involved in the one-carbon metabolism, a set of interconnected biochemical pathways driven by folate and methionine to generate methyl groups for use in DNA synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation . It is also involved in the conversion of homocysteine to methionine .

Pharmacokinetics

It is known that vitamin b12, which includes this compound, is a highly complex, essential vitamin . It is produced naturally by bacteria and is necessary for DNA synthesis and cellular energy production . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to have beneficial effects on pancreatic function and fatty acid metabolism in humans . It also has the ability to reduce nitrite ions to nitric oxide, which is important for human liver health . This compound is also known for its ability to inhibit the production of low-density lipoprotein-cholesterol (LDL-C) and cell proliferation in cultured cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Nitrate-DAMO (Denitrifying Anaerobic Methane Oxidation) activity of this compound is significantly affected by environmental conditions such as temperature, pH, and dissolved oxygen . More research is needed to fully understand how different environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Nitritocobalamin interacts with various enzymes, proteins, and other biomolecules. It is a useful synthetic intermediate in the synthesis of Hydroxocobalamin Acetate, a physiological analog of vitamin B12 . It exists in aqueous solution as an equilibrium mixture of the hydroxy isomer and the ionic aqua isomer (aquacobalamin) .

Cellular Effects

The cellular effects of this compound are complex and multifaceted. It is involved in the reduction of nitrocobalamin to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form CblNO . This process requires anaerobic conditions due to the rapid oxidation of both Cbl (II) and CblNO .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the reduction of nitrocobalamin to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form CblNO .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. It is known to be air sensitive and in the presence of oxygen, it rapidly oxidizes to nitrocobalamin . The oxidation of this compound is not just a simple reaction. According to Brasch et al., the mechanism of this compound oxidation under certain conditions is rather complex, with multiple products that can be formed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on the dosage effects of this compound in animal models are currently limited .

Metabolic Pathways

This compound is involved in the one-carbon metabolism pathways . It plays an essential role in DNA production, amino acid homeostasis, antioxidant activities, and epigenetic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. Detailed studies on the transport and distribution of this compound are currently limited .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. Detailed studies on the subcellular localization of this compound are currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitritocobalamin can be synthesized through the reaction of hydroxocobalamin with nitrite ions under controlled conditions. The reaction typically involves the use of aqueous media and requires careful control of pH and temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hydroxocobalamin with nitrite ions. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under aerobic conditions.

    Reduction: Ascorbic acid or glutathione under anaerobic conditions.

    Substitution: Various ligands such as cyanide or hydroxide ions in aqueous media.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Nitritocobalamin: this compound is unique due to its nitro group, which imparts distinct chemical properties and reactivity compared to other cobalamin derivatives. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYBLVKLIHDAU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H88CoN14O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20623-13-6
Record name Nitrocobalamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20623-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitritocobalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitritocobalamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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